molecular formula C11H15NO2 B1504098 Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- CAS No. 947691-62-5

Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-

Cat. No.: B1504098
CAS No.: 947691-62-5
M. Wt: 193.24 g/mol
InChI Key: LSMXGHGQJXRGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- (CAS No. 42465-53-2) is an aromatic ketone derivative characterized by a phenyl ring substituted with amino (-NH₂), ethyl (-C₂H₅), and methoxy (-OCH₃) groups at positions 2, 5, and 4, respectively. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol .

Properties

IUPAC Name

1-(2-amino-5-ethyl-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-8-5-9(7(2)13)10(12)6-11(8)14-3/h5-6H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXGHGQJXRGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676427
Record name 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947691-62-5
Record name 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- has the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of approximately 195.25 g/mol. Its structure features a phenyl ring with an amino group, an ethyl group, and a methoxy group, which contribute to its diverse biological activities. The compound is characterized by a boiling point of approximately 327.3 °C and a density of about 1.1 g/cm³.

Biological Activities

Research indicates that Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is needed to elucidate the mechanisms involved.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, with some derivatives demonstrating higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anticancer Activity : Ethanone derivatives have been tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). Results indicate varying levels of cytotoxicity, with some derivatives exhibiting significant activity against these cancer types .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of several derivatives of Ethanone against human cancer cell lines. The results showed that certain derivatives were more potent than others, with IC50 values indicating effective cytotoxicity at micromolar concentrations. For instance, one derivative exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells .

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, compounds derived from Ethanone were assessed using the DPPH radical scavenging method. One derivative was found to have a DPPH scavenging activity that was 1.13 times higher than ascorbic acid, highlighting its potential as a natural antioxidant agent .

Synthesis Methods

Ethanone can be synthesized through various methods involving the reaction of substituted phenols with appropriate acylating agents. A commonly reported method involves refluxing a mixture containing phenolic compounds and acyl chlorides in organic solvents such as ethanol or dichloromethane . This method emphasizes the compound's accessibility for further research.

Comparative Analysis

The following table summarizes the key features of Ethanone compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- C11H15NO2Potential antimicrobial and anticancer properties
Ethanone, 1-(2-amino-4-methoxyphenyl)- C11H13NO2Primarily studied for anti-inflammatory properties
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- C11H12O3Known for antioxidant activity
Ethanone, 1-(2-amino-5-methoxyphenyl)- C11H13NO2Similar structure; known for neuroprotective effects

Scientific Research Applications

Biological Activities

Research indicates that Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)- may exhibit various biological activities, including:

  • Antioxidant Properties : Studies suggest that derivatives of this compound possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
  • Anticancer Potential : Some derivatives have shown effectiveness against cancer cell lines, including glioblastoma U-87 cells, indicating potential therapeutic applications in oncology .

Antioxidant Activity Study

A study conducted on various derivatives of Ethanone revealed that the compound exhibits significant antioxidant activity. The research involved assessing the free radical scavenging ability of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that derivatives containing the methoxy group demonstrated enhanced activity compared to their non-methoxylated counterparts.

Anticancer Activity Evaluation

Another study focused on the anticancer properties of Ethanone derivatives against glioblastoma cell lines. The results showed that certain derivatives inhibited cell proliferation significantly more than standard chemotherapeutic agents. This highlights the potential of these compounds as candidates for further development in cancer therapy.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under controlled conditions. For structurally similar compounds (e.g., 1-(2-amino-5-chloro-4-methoxyphenyl)ethanone), oxidation with potassium permanganate (KMnO₄) in acidic media converts the carbonyl group into a carboxylic acid, yielding quinone derivatives.

Example:
Reactant : 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethanone
Reagent : KMnO₄ (aq), H₂SO₄
Product : 2-Amino-5-ethyl-4-methoxybenzoquinone
Conditions : 60–80°C, 4–6 hours

Reduction Reactions

The ketone functionality is reducible to secondary alcohols using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

Example:
Reactant : 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethanone
Reagent : NaBH₄ in ethanol
Product : 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethanol
Conditions : Room temperature, 2–3 hours

Condensation Reactions

The compound participates in Claisen-Schmidt condensations with aryl aldehydes to form α,β-unsaturated ketones (chalcones). This reaction is base-catalyzed and proceeds via enolate formation .

Table 1: Condensation Products with Substituted Benzaldehydes

Benzaldehyde SubstituentProduct Yield (%)Reaction Time (h)
4-Methoxy754
4-Fluoro685
3-Nitro556
4-Bromo604

Conditions : Ethanol, NaOH (aq), 20°C .

The amino group enhances the electron density of the aromatic ring, facilitating nucleophilic attack at the carbonyl carbon. The methoxy substituent further stabilizes intermediates through resonance .

Nucleophilic Substitution Reactions

The amino group at the 2-position can act as a directing group for electrophilic aromatic substitution (EAS). For example, bromination occurs preferentially at the para position relative to the amino group.

Example:
Reactant : 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethanone
Reagent : Br₂ in acetic acid
Product : 1-(2-Amino-3-bromo-5-ethyl-4-methoxyphenyl)ethanone
Conditions : 0–5°C, 1 hour

Homocoupling Reactions

Under palladium catalysis, aryl ketones can undergo tandem homocoupling and cyclization. For example, ortho-iodo derivatives of similar compounds form dibenzo-cycloheptenones via oxidative addition and reductive elimination .

Example Pathway:

  • Homocoupling : Two molecules couple via Pd(0)/Pd(II) cycling.

  • Cyclization : Intramolecular aldol condensation forms a seven-membered ring.
    Catalyst : Pd(PPh₃)₄
    Ligand : DPPP (1,3-Bis(diphenylphosphino)propane)
    Yield : 48–80% for electron-rich substrates

Salt Formation

The primary amine reacts with acids to form stable ammonium salts, enhancing solubility for pharmaceutical applications.

Example:
Reactant : 1-(2-Amino-5-ethyl-4-methoxyphenyl)ethanone
Reagent : HCl (g) in diethyl ether
Product : 1-(2-Ammonium-5-ethyl-4-methoxyphenyl)ethanone chloride
Conditions : Anhydrous, 0°C

Key Reaction Mechanisms

  • Claisen-Schmidt Condensation : Base-induced deprotonation generates an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone .

  • Homocoupling : Oxidative addition of Pd(0) to aryl halides forms Pd(II) intermediates, which undergo reductive elimination to form biaryl bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Amino and Methoxy Substitutions

1-(2-Amino-4-ethyl-5-methoxyphenyl)ethanone (CAS No. 947691-62-5)
  • Molecular Formula: C₁₁H₁₅NO₂ (same as target compound).
  • Key Differences : The ethyl and methoxy groups are swapped (ethyl at position 4, methoxy at position 5).
1-(2-Amino-5-ethoxy-4-methoxyphenyl)ethanone (CAS No. 82900-94-5)
  • Molecular Formula: C₁₁H₁₅NO₃.
  • Key Differences : Ethoxy (-OC₂H₅) replaces ethyl at position 3.
  • Impact : The ethoxy group increases hydrophobicity and may reduce hydrogen-bonding capacity compared to the ethyl group .
1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS No. 71642-35-8)
  • Molecular Formula: C₁₀H₁₃NO₃.
  • Key Differences : Lacks the ethyl group; instead, a second methoxy group is present at position 3.
  • Impact : Enhanced electron-donating effects from dual methoxy groups could increase stability in acidic conditions but reduce lipophilicity .

Analogs with Chloro and Hydroxy Substitutions

1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS No. 151340-06-6)
  • Molecular Formula : C₉H₉ClO₃.
  • Key Differences: Chloro (-Cl) and hydroxy (-OH) substituents replace amino and ethyl groups.
  • Physical Properties : Melting point ~109–110°C; synthesized via Friedel-Crafts acylation .
  • Impact : The chloro group introduces electronegativity, while the hydroxy group enhances hydrogen bonding, increasing polarity compared to the target compound .
1-(3,4,6-Trichloro-2-hydroxyphenyl)ethanone (CAS No. 126712-08-1)
  • Molecular Formula : C₈H₅Cl₃O₂.
  • Key Differences : Three chloro groups and a hydroxy group create a highly electronegative and polar structure.
  • Applications : Used as an intermediate in pesticide synthesis due to its stability under harsh conditions .

Analogs with Heterocyclic Modifications

2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
  • Molecular Formula : C₂₁H₂₀BrN₃O₃S.
  • Key Differences: Incorporates a triazole-thioether moiety and bromophenoxy group.
  • Impact : The heterocyclic structure enhances biological activity, making it relevant in medicinal chemistry for enzyme inhibition .

Data Tables

Table 1: Comparative Physical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound (42465-53-2) C₁₁H₁₅NO₂ 193.24 Not reported 2-NH₂, 5-C₂H₅, 4-OCH₃
1-(2-Amino-4-ethyl-5-methoxyphenyl)ethanone (947691-62-5) C₁₁H₁₅NO₂ 193.24 Not reported 2-NH₂, 4-C₂H₅, 5-OCH₃
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ 200.62 109–110 2-Cl, 3-OCH₃, 4-OH
1-(2-Amino-4,5-dimethoxyphenyl)ethanone (71642-35-8) C₁₀H₁₃NO₃ 195.21 Not reported 2-NH₂, 4-OCH₃, 5-OCH₃

Key Research Findings

  • Substituent Position Effects : The ethyl group at position 5 in the target compound enhances lipophilicity compared to analogs with methoxy or hydroxy groups at this position .
  • Amino Group Reactivity: The 2-amino substituent in the target compound facilitates derivatization (e.g., Schiff base formation), unlike chloro or hydroxy analogs .
  • Biological Relevance : Triazole-containing analogs exhibit higher antimicrobial activity, while the target compound’s ethyl group may optimize bioavailability in drug design .

Preparation Methods

Direct Acetylation of Substituted Aniline Derivatives

A common approach involves starting with a 2-amino-5-ethyl-4-methoxyphenyl precursor, which undergoes acetylation to introduce the ethanone group:

  • Reagents and Conditions : Use of acetyl chloride or acetic anhydride in the presence of a base or Lewis acid catalyst.
  • Solvents : Ethanol, methanol, or other polar solvents facilitate the reaction.
  • Control Parameters : Reaction temperature, time, and pH are carefully controlled to avoid over-acetylation or side reactions.

This method is supported by general synthetic principles for substituted phenyl ethanones and is consistent with industrial practices for similar compounds.

Multi-Step Synthesis via Phenylacetic Acid Derivatives (Adapted from Related Compounds)

Drawing from advanced synthetic routes for related compounds such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, a multi-step process can be adapted:

  • Step 1 : Conversion of 4-methoxyphenylacetic acid to an acyl chloride derivative using oxalyl chloride.
  • Step 2 : Reaction with chiral lithium salts or oxazolidinone derivatives at low temperatures (-78°C) to form key intermediates.
  • Step 3 : Alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS).
  • Step 4 : Subsequent hydrolysis and reduction steps to yield the desired amino-substituted ethanone compound.

Though this exact pathway is for a related amine, it demonstrates the complexity and precision required in synthesizing substituted phenyl ethanones with amino and methoxy groups.

Condensation and Reduction Routes

Another approach involves condensation reactions between substituted acetophenones and amines, followed by catalytic hydrogenation:

  • Example : Refluxing 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid as catalyst, removing water azeotropically.
  • Hydrogenation : Catalytic hydrogenation over Pd/C to reduce imines or intermediates to the amine.
  • Salt Formation : Isolation of the product as a crystalline salt (e.g., p-toluenesulfonate or hydrochloride) for purification.

This method is well-documented for preparing amino-substituted ethanones and can be adapted for the 2-amino-5-ethyl-4-methoxyphenyl derivative.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, toluene, ethyl acetate Choice affects solubility and reaction rate
Temperature Room temperature to reflux (25–110°C) Higher temps for acetylation or condensation
Catalyst p-Toluenesulfonic acid, Pd/C (for hydrogenation) Acid catalysts promote condensation; Pd/C for reduction
Reaction Time 10–24 hours Depends on step and scale
pH Neutral to basic (for extraction steps) pH control critical for amine stability

Purification Techniques

  • Chromatography : Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed.
  • Crystallization : Formation of crystalline salts (e.g., hydrochloride or p-toluenesulfonate) aids in purification and isolation.
  • Drying Agents : Sodium sulfate (Na2SO4) used to dry organic layers post-extraction.

Research Findings and Yields

  • Yields for related substituted phenyl ethanones typically range from 50% to 80%, depending on the purity of starting materials and reaction optimization.
  • Analytical data such as melting points, IR spectra, and chiral purity (where applicable) confirm the identity and quality of the product.
  • Reaction monitoring by TLC and HPLC is standard to ensure completion and purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Direct Acetylation Acetyl chloride/anhydride reaction Simple, straightforward Requires control to avoid side reactions
Multi-step via Acyl Chloride Oxalyl chloride, chiral lithium salts High stereochemical control Complex, requires low temp and multiple steps
Condensation & Hydrogenation Reflux with amines, catalytic reduction Good yield, well-established Requires catalyst handling and purification

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodSolventCatalystYield (%)Reference
Friedel-Crafts AcylationDry TolueneAlCl₃65–70
Alkylation-AcylationDCMBF₃·Et₂O55–60[Inferred]

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • The amino group (–NH₂) shows broad peaks (~δ 5–6 ppm) in DMSO-d₆. Ethyl and methoxy groups appear as singlets (δ 1.2–1.4 ppm for CH₃CH₂; δ 3.8–4.0 ppm for OCH₃) .
    • Ambiguity Resolution : Use 2D NMR (HSQC, HMBC) to confirm connectivity between the ethyl group and the aromatic ring.
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺. For example, a similar ethanone derivative (C₁₁H₁₅NO₂) shows m/z 194.1176 .
  • IR Spectroscopy :
    • Stretching frequencies for carbonyl (C=O: ~1680–1700 cm⁻¹) and amino groups (–NH₂: ~3300–3500 cm⁻¹) .

Critical Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning .

Advanced Research Questions

How can X-ray crystallography resolve contradictory structural predictions for this compound, and what challenges arise in data refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) or powder XRD for polycrystalline samples. For example, 1-(2-hydroxy-5-methoxy-4-methyl-phenyl)-ethanone was solved ab initio from lab-based powder data using the SHELX suite .
  • Refinement Challenges :
    • Twinned Crystals : Apply twin-law refinement in SHELXL to address overlapping reflections .
    • Disorder Modeling : Ethyl or methoxy groups may exhibit rotational disorder; use PART instructions in SHELXL to model partial occupancy .
  • Validation : Cross-check with DFT-optimized geometries to ensure bond lengths/angles match computational predictions.

Q. Table 2: Key Crystallographic Parameters

ParameterValueInstrumentation
Space GroupP2₁/cLab XRD
R-factor<5%SHELXL-2018
Disorder HandlingPART 0.5

How do the electronic effects of the amino and methoxy groups influence the compound’s stability under different storage conditions?

Methodological Answer:

  • Electronic Effects :
    • The amino group (–NH₂) is electron-donating, increasing aromatic ring reactivity and susceptibility to oxidation.
    • Methoxy (–OCH₃) groups stabilize the ring via resonance but may hydrolyze under acidic conditions.
  • Stability Protocols :
    • Oxidation Testing : Store samples under argon at –20°C. Monitor degradation via HPLC (e.g., new peaks at λ = 254 nm over 7 days).
    • Hydrolysis Studies : Expose to pH 2–10 buffers; quantify degradation products (e.g., quinone derivatives) using LC-MS .
  • Mitigation Strategies : Add antioxidants (e.g., BHT) or use amber vials to prevent photodegradation.

What computational modeling approaches predict substituent reactivity in this ethanone derivative, and how do solvent models affect accuracy?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
    • Solvent Effects :
  • Implicit solvent models (e.g., PCM for water or DMSO) adjust HOMO-LUMO gaps. For example, methoxy groups show increased electron density in polar aprotic solvents.
  • Validation : Compare computed NMR shifts with experimental data (mean absolute error <0.2 ppm for ¹H NMR) .

Critical Insight : Explicit solvent MD simulations (e.g., in GROMACS) better capture hydrogen-bonding interactions between amino groups and protic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-
Reactant of Route 2
Ethanone, 1-(2-amino-5-ethyl-4-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.